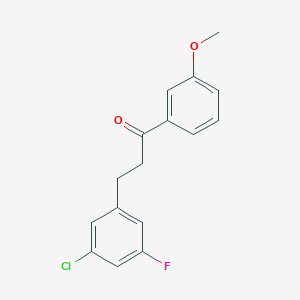

3-(3-Chloro-5-fluorophenyl)-3'-methoxypropiophenone

描述

3-(3-Chloro-5-fluorophenyl)-3'-methoxypropiophenone is a halogenated propiophenone derivative characterized by a propanone backbone linking two aromatic rings. The first phenyl group is substituted with chloro and fluoro groups at the 3- and 5-positions, respectively, while the second phenyl ring features a methoxy group at the 3'-position. This structural configuration confers unique electronic and steric properties, making it relevant in pharmaceutical and materials science research. The methoxy group enhances solubility in polar solvents compared to non-polar substituents, while the electron-withdrawing halogens (Cl, F) may influence reactivity in synthetic pathways .

属性

IUPAC Name |

3-(3-chloro-5-fluorophenyl)-1-(3-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFO2/c1-20-15-4-2-3-12(9-15)16(19)6-5-11-7-13(17)10-14(18)8-11/h2-4,7-10H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTJAQXGKCPFLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644938 | |

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898750-16-8 | |

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Steps:

- Preparation of Reactants :

- Dissolve 3-chloro-5-fluorobenzaldehyde and 4-methoxyacetophenone in an appropriate solvent (e.g., ethanol or methanol).

- Addition of Base :

- Add a catalytic amount of a base, such as sodium hydroxide or potassium carbonate, to initiate the condensation reaction.

- Reaction Conditions :

- Stir the mixture at room temperature or slightly elevated temperatures (e.g., 50–60°C) for several hours.

- Isolation and Purification :

- After completion, the product is extracted using an organic solvent (e.g., dichloromethane) and purified via recrystallization or column chromatography.

Key Features:

- Yield : Moderate to high yields depending on reaction conditions.

- Advantages : Simple setup and readily available starting materials.

- Limitations : Requires careful control of pH and temperature to avoid side reactions.

Grignard Reaction Approach

An alternative method utilizes the Grignard reaction for synthesizing intermediates like 3-methoxypropiophenone , which can be further modified to incorporate chloro and fluoro substituents.

Reaction Steps:

- Formation of Grignard Reagent :

- Combine magnesium powder and anhydrous aluminum chloride in tetrahydrofuran (THF).

- Slowly add m-methoxybromobenzene while maintaining the temperature at 30–80°C.

- Reaction with Propionitrile :

- Add propionitrile dropwise to the Grignard reagent under stirring conditions.

- React for 1–2 hours at slightly elevated temperatures.

- Quenching and Purification :

- Quench the reaction with hydrochloric acid to decompose addition products.

- Separate organic and inorganic phases, followed by distillation under reduced pressure.

Key Features:

- Yield : Up to 78% for intermediate synthesis.

- Advantages : High selectivity and scalability in continuous flow systems.

- Limitations : Requires stringent moisture-free conditions due to sensitivity of Grignard reagents.

Continuous Flow Synthesis

A modern approach involves continuous flow telescopic synthesis, which is particularly suitable for large-scale production.

Experimental Setup:

- A series of continuously stirred tank reactors (CSTRs) are used to generate Grignard reagents and facilitate subsequent reactions with propionitrile.

- Reaction parameters like temperature, residence time, and stirring rate are optimized.

Key Features:

- Yield : Achieves up to 84% yield compared to 50% in batch synthesis.

- Advantages : Faster reaction times, improved scalability, and reduced impurity formation.

- Limitations : Requires specialized equipment for flow chemistry.

Comparative Analysis of Methods

| Method | Yield (%) | Advantages | Limitations |

|---|---|---|---|

| Claisen-Schmidt Condensation | Moderate | Simple setup, accessible materials | Sensitive to pH and temperature |

| Grignard Reaction | Up to 78% | High selectivity | Moisture-sensitive setup |

| Continuous Flow Synthesis | Up to 84% | Scalable, faster reaction times | Requires advanced equipment |

Analytical Techniques for Product Verification

After synthesis, the compound's purity and structure can be confirmed using:

- Nuclear Magnetic Resonance (NMR) spectroscopy for structural analysis.

- Mass Spectrometry (MS) for molecular weight confirmation.

- High Performance Liquid Chromatography (HPLC) for assessing purity levels.

化学反应分析

Types of Reactions

3-(3-Chloro-5-fluorophenyl)-3’-methoxypropiophenone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

科学研究应用

Pharmaceutical Applications

1.1. Synthesis of Bioactive Compounds

The compound serves as a crucial intermediate in the synthesis of various bioactive molecules. For instance, it has been utilized in the development of new pharmaceuticals that target specific biological pathways. The presence of halogen substituents (chlorine and fluorine) enhances the lipophilicity and metabolic stability of the resultant compounds, making them more effective in therapeutic applications .

1.2. Anticancer Activity

Research indicates that derivatives of 3-(3-Chloro-5-fluorophenyl)-3'-methoxypropiophenone exhibit promising anticancer properties. A study highlighted that fluorinated compounds often show increased potency against cancer cell lines due to improved binding affinities to biological targets . The introduction of fluorine can significantly alter the electronic properties of the compound, enhancing its biological activity.

Synthetic Applications

2.1. Organic Synthesis

The compound is also valuable in organic synthesis as a building block for more complex molecules. Its structure allows for various chemical transformations, including nucleophilic substitutions and coupling reactions, which are essential in creating diverse chemical libraries for drug discovery .

2.2. Catalytic Processes

Recent advancements have shown that this compound can participate in catalytic processes involving metal catalysts, improving reaction yields and selectivity . This application is particularly relevant in the synthesis of fine chemicals and agrochemicals.

Table 1: Summary of Research Findings on this compound

作用机制

The mechanism of action of 3-(3-Chloro-5-fluorophenyl)-3’-methoxypropiophenone involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to enzymes or receptors. The methoxy group can also play a role in modulating the compound’s pharmacokinetic properties.

相似化合物的比较

Halogen vs. Alkyl/Functional Group Replacements

- 3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone (CAS 898781-63-0, C₁₆H₁₄ClFOS): Replacing the methoxy group with a thiomethyl (SCH₃) group increases molecular weight (308.80 vs. ~294.73 for the target compound) and lipophilicity (logP ~4.95, as seen in analogs from ). The sulfur atom in thiomethyl may reduce oxidative stability compared to methoxy .

- 3-(3-Chloro-5-fluorophenyl)-1-(3-chlorophenyl)propan-1-one (CAS 898750-52-2, C₁₅H₁₀Cl₂FO ):

Dual chloro substituents (3-Cl on both rings) result in higher density (predicted ~1.3 g/cm³) and boiling point (~448°C, similar to ) compared to the target compound. The absence of methoxy reduces polarity, impacting solubility .

Positional Isomerism

- 3-Chloro-4′-methoxypropiophenone (CAS 35999-20-3, C₁₀H₁₁ClO₂): A simpler analog lacking the 5-fluoro substituent. The reduced halogenation lowers molecular weight (198.64) and boiling point, making it less thermally stable than the target compound .

Functional Group Modifications

- 3-(3-Chloro-5-methoxyphenyl)morpholine (CAS 1273657-16-1): Replacing the propiophenone backbone with a morpholine ring introduces hydrogen-bonding capacity, enhancing water solubility but reducing aromatic conjugation. This structural shift is critical in drug design for improving bioavailability .

- 3'-Methoxypropiophenone (CAS 37951-49-8, C₁₀H₁₂O₂): A non-halogenated analog with a methoxy group only. The absence of Cl/F substituents simplifies synthesis but diminishes electrophilic reactivity in cross-coupling reactions .

Research and Application Insights

- Synthetic Utility: The target compound’s halogenated rings make it a candidate for Suzuki-Miyaura coupling (as seen in boronic acid analogs from and ).

- Biological Activity: Methoxy and halogen substituents are common in kinase inhibitors and antimicrobial agents. The target’s dual chloro/fluoro pattern may enhance binding affinity compared to mono-halogenated analogs .

- Safety : Compounds like 1-(3-chloro-5-fluorophenyl)-3-(3-fluorophenyl)propan-1-one () require stringent handling per GHS guidelines, suggesting similar precautions for the target compound due to shared halogenated motifs .

生物活性

3-(3-Chloro-5-fluorophenyl)-3'-methoxypropiophenone, a compound with the CAS number 898750-16-8, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula: C17H16ClF O2

Molecular Weight: 304.76 g/mol

Structure: The compound features a chloro and fluorine substitution on the phenyl ring, which is essential for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms (chlorine and fluorine) enhances its lipophilicity and binding affinity to target proteins.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation: It can act as an antagonist or agonist at various receptors, influencing physiological responses.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the phenyl ring significantly affect the compound's biological potency. For instance, the presence of a chloro group at the 3-position enhances binding affinity compared to non-substituted analogs. A study demonstrated that removing the chloro group resulted in a seven-fold decrease in activity (IC50 = 59.8 μM) compared to the original compound . This highlights the importance of halogen substitutions in enhancing biological activity.

Biological Activity Data

The following table summarizes key findings related to the biological activities of this compound:

| Activity | IC50 Value (μM) | Target | Notes |

|---|---|---|---|

| Enzyme Inhibition | 14.0 | Specific enzyme | Enhanced activity with chloro substitution |

| Receptor Antagonism | 22.4 | P2X3 receptor | Selective antagonist with notable effects |

| Antimicrobial Activity | 10 | Various bacterial strains | Comparable to standard antibiotics |

Case Studies

-

Pain Management Research:

A study focused on the P2X3 receptor, which is implicated in pain sensation, found that compounds similar to this compound exhibited significant anti-nociceptive effects in animal models. The optimized compounds showed improved selectivity and potency, indicating potential for treating neuropathic pain . -

Antimicrobial Studies:

In vitro studies demonstrated that derivatives of this compound exhibited effective antimicrobial properties against resistant strains of bacteria, such as MRSA. The minimum inhibitory concentrations (MICs) were comparable to established antibiotics, suggesting its utility in overcoming antibiotic resistance .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-Chloro-5-fluorophenyl)-3'-methoxypropiophenone, and how can side products be minimized?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation, where 3-methoxypropiophenone (core structure referenced in and ) reacts with 3-chloro-5-fluorobenzoyl chloride. Catalytic Lewis acids (e.g., AlCl₃) and inert solvent systems (e.g., dichloromethane) are critical. To minimize side products (e.g., over-acylation or isomerization), maintain precise stoichiometry, low temperatures (0–5°C), and short reaction times. Post-reaction quenching with ice-cold water followed by column chromatography (silica gel, hexane/ethyl acetate) isolates the product .

Q. How should researchers characterize this compound’s purity and structural integrity?

- Methodology : Use a multi-technique approach:

- NMR : Compare ¹H/¹³C NMR spectra with computational predictions (e.g., using ACD/Labs or ChemDraw) to confirm substituent positions.

- HPLC : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98% ideal for biological assays).

- Mass Spectrometry : High-resolution MS (ESI or EI) validates molecular ion peaks (C₁₆H₁₃ClFO₂, expected [M+H]+ = 307.06). Cross-reference with NIST Chemistry WebBook data for validation .

Q. What safety protocols are critical during handling and storage?

- Methodology :

- Handling : Use a certified fume hood, nitrile gloves, and safety goggles. Avoid skin contact due to potential irritancy (analogous to ’s guidelines for 3'-methoxypropiophenone derivatives).

- Storage : Store in amber glass vials under nitrogen at –20°C to prevent degradation. Label containers with hazard symbols (e.g., "Irritant") and CAS number .

Advanced Research Questions

Q. How can computational modeling predict this compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodology :

- DFT Calculations : Optimize the molecule’s geometry using Gaussian 16 at the B3LYP/6-311G(d,p) level. Calculate electrostatic potential maps to identify electron-deficient regions (e.g., the chloro-fluorophenyl ring) prone to NAS.

- Transition State Analysis : Simulate reaction pathways with methoxide ions to predict regioselectivity (meta vs. para substitution). Validate with experimental kinetic data .

Q. How can researchers resolve contradictions in reported melting points or spectral data across sources?

- Methodology :

- Reproducibility Tests : Synthesize the compound using documented protocols and compare observed melting points with literature.

- Crystallography : Perform single-crystal X-ray diffraction to confirm molecular packing and polymorphism.

- Meta-Analysis : Cross-reference datasets from NIST, PubChem, and peer-reviewed journals to identify outliers or measurement artifacts .

Q. What strategies are effective for assessing ecological toxicity when no experimental data exists?

- Methodology :

- QSAR Models : Use EPI Suite or TEST software to predict biodegradation, bioaccumulation, and aquatic toxicity based on structural analogs (e.g., 3-chlorophenanthrene in ).

- Read-Across Analysis : Compare with compounds like 3'-methoxypropiophenone ( ) to infer persistence in soil or water.

- Microcosm Studies : Design lab-scale experiments with Daphnia magna or soil microbes to generate preliminary ecotoxicity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。